ethyl 3-[4-chloro-3,5-bis(3,4-dimethoxyphenyl)-1H-pyrazol-1-yl]propanoate
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Overview
Description
Ethyl 3-[4-chloro-3,5-bis(3,4-dimethoxyphenyl)-1H-pyrazol-1-yl]propanoate is a synthetic organic compound that belongs to the class of pyrazole derivatives This compound is characterized by its complex structure, which includes a pyrazole ring substituted with chloro and dimethoxyphenyl groups, and an ester functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-[4-chloro-3,5-bis(3,4-dimethoxyphenyl)-1H-pyrazol-1-yl]propanoate typically involves multi-step reactions starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a β-diketone or an α,β-unsaturated carbonyl compound under acidic or basic conditions.
Substitution reactions: The pyrazole ring is then subjected to substitution reactions to introduce the chloro and dimethoxyphenyl groups. This can be done using appropriate halogenating agents and phenol derivatives.
Esterification: The final step involves the esterification of the pyrazole derivative with ethyl propanoate under acidic conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and selectivity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-[4-chloro-3,5-bis(3,4-dimethoxyphenyl)-1H-pyrazol-1-yl]propanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the ester group to an alcohol.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Nucleophiles such as amines, thiols, and alkoxides.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted pyrazole derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.
Medicine: Explored for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Used in the development of new materials and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of ethyl 3-[4-chloro-3,5-bis(3,4-dimethoxyphenyl)-1H-pyrazol-1-yl]propanoate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to enzymes or receptors: Inhibiting or activating specific enzymes or receptors involved in biological processes.
Modulating signaling pathways: Affecting key signaling pathways that regulate cell growth, differentiation, and apoptosis.
Interacting with DNA or RNA: Binding to nucleic acids and influencing gene expression and protein synthesis.
Comparison with Similar Compounds
Ethyl 3-[4-chloro-3,5-bis(3,4-dimethoxyphenyl)-1H-pyrazol-1-yl]propanoate can be compared with other similar compounds, such as:
Pyrazole derivatives: Compounds with similar pyrazole ring structures but different substituents, such as 4-chloro-3,5-dimethylpyrazole.
Phenyl-substituted pyrazoles: Compounds with phenyl groups substituted at different positions on the pyrazole ring.
Ester derivatives: Compounds with different ester groups, such as methyl or butyl esters.
The uniqueness of this compound lies in its specific combination of substituents, which may confer distinct biological activities and chemical properties.
Biological Activity
Ethyl 3-[4-chloro-3,5-bis(3,4-dimethoxyphenyl)-1H-pyrazol-1-yl]propanoate is a complex organic compound that has garnered interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the compound's biological activity, including its anti-inflammatory, analgesic, and anticancer properties, while also discussing structure-activity relationships (SAR) and relevant case studies.
Structural Overview
The compound consists of:
- Ethyl ester functional group : Enhances solubility and bioavailability.
- Propanoate chain : Connects the ester to the pyrazole moiety.
- Pyrazole moiety : Substituted with a 4-chloro group and two 3,4-dimethoxyphenyl groups, which may influence its pharmacological properties.
This structural configuration suggests a potential for diverse chemical reactivity and biological activity, making it a candidate for drug development.
Anti-inflammatory and Analgesic Properties
Preliminary studies indicate that this compound exhibits significant anti-inflammatory and analgesic properties. These effects are likely attributed to its ability to modulate specific biochemical pathways involved in inflammation. For instance:
- Mechanism of Action : The compound may inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6, which are critical in the inflammatory response.
Anticancer Activity
Research on structurally similar pyrazole derivatives has shown promising anticancer activities. This compound may also possess cytotoxic effects against various cancer cell lines. Notable findings include:
- Cytotoxicity Studies : In vitro studies have demonstrated that compounds with similar structures can effectively inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest .
Structure-Activity Relationship (SAR)
The unique combination of substituents in this compound enhances its biological activity compared to other compounds. The presence of both chloro and dimethoxy groups contributes distinctive electronic characteristics that can influence interactions with biological targets.
Substituent Type | Effect on Activity |
---|---|
Chloro Group | Enhances cytotoxicity against cancer cells |
Dimethoxy Groups | Increases solubility and bioavailability |
Case Studies
Several studies have investigated the biological effects of pyrazole derivatives similar to this compound:
- Antitumor Activity : A study demonstrated that pyrazole derivatives exhibited significant inhibitory activity against BRAF(V600E) mutations common in melanoma .
- Anti-inflammatory Effects : Another study highlighted the anti-inflammatory properties of related compounds by showing their effectiveness in reducing nitric oxide production in LPS-stimulated macrophages .
Properties
CAS No. |
1006333-33-0 |
---|---|
Molecular Formula |
C24H27ClN2O6 |
Molecular Weight |
474.9 g/mol |
IUPAC Name |
ethyl 3-[4-chloro-3,5-bis(3,4-dimethoxyphenyl)pyrazol-1-yl]propanoate |
InChI |
InChI=1S/C24H27ClN2O6/c1-6-33-21(28)11-12-27-24(16-8-10-18(30-3)20(14-16)32-5)22(25)23(26-27)15-7-9-17(29-2)19(13-15)31-4/h7-10,13-14H,6,11-12H2,1-5H3 |
InChI Key |
SBKMHNJRGJBQLF-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CCN1C(=C(C(=N1)C2=CC(=C(C=C2)OC)OC)Cl)C3=CC(=C(C=C3)OC)OC |
Origin of Product |
United States |
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